Cas no 801316-10-9 (Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate)

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate structure
801316-10-9 structure
Product Name:Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
CAS-Nr.:801316-10-9
MF:C26H23N3O4S
MW:473.543524980545
MDL:MFCD18207083
CID:835640
PubChem ID:67423797
Update Time:2025-11-06

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
    • Methyl 3-({3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quin olinyl}sulfanyl)benzoate
    • Methyl 3-((3-carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)thio)benzoate
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate (ACI)
    • Methyl 3-[(3-(aminocarbonyl)-8-methyl-4-[[3-methoxyphenyl]amino]-6-quinolinyl)thio]benzoate
    • DTXSID201121019
    • AKOS037650086
    • 801316-10-9
    • BHB31610
    • CS-14243
    • methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate
    • SCHEMBL2479610
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
    • methyl3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
    • CS-M0305
    • DB-255211
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
    • MDL: MFCD18207083
    • Inchi: 1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
    • InChI-Schlüssel: AOCIEGYBFGBCQE-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(SC2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)C=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 473.14092740g/mol
  • Monoisotopenmasse: 473.14092740g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 710
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 129
  • XLogP3: 5.4

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-M0305-1g
methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9
1g
$990.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98890-1g
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9
1g
¥16082.0 2021-09-08
eNovation Chemicals LLC
D766701-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
100mg
$370 2024-06-06
eNovation Chemicals LLC
D766701-250mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
250mg
$600 2024-06-06
eNovation Chemicals LLC
D766701-1g
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
1g
$1200 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058697-100mg
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
100mg
¥2864.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058697-250mg
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
250mg
¥5170.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058697-1g
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
1g
¥9544.00 2024-07-28
1PlusChem
1P00G45O-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
100mg
$361.00 2024-04-21
1PlusChem
1P00G45O-250mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
250mg
$606.00 2024-04-21

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Referenz
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Raw materials

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Preparation Products

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